molecular formula C14H19ClN2O B2403903 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 2044705-27-1

4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Cat. No.: B2403903
CAS No.: 2044705-27-1
M. Wt: 266.77
InChI Key: JZKYSQLYIFDYFZ-UHFFFAOYSA-N
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Description

4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a chemical compound with the molecular formula C14H19ClN2O. It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

4-phenyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c17-13-12(11-4-2-1-3-5-11)14(10-16-13)6-8-15-9-7-14;/h1-5,12,15H,6-10H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKYSQLYIFDYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)C2C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups to form the spirocyclic structure. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce larger quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and safety of the product .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Biological Activities

Research indicates that 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar diazaspiro structures can exhibit significant antimicrobial activity against various pathogens .
  • CNS Activity : Some derivatives of spiro compounds have been investigated for their neuropharmacological effects, suggesting potential applications in treating neurological disorders .

Pharmaceutical Applications

The pharmaceutical potential of this compound is notable in several areas:

  • Respiratory Disorders : Compounds related to spiro[4.5]decane derivatives have been explored for their efficacy in treating asthma and allergic reactions . The unique structure may contribute to selective receptor binding or modulation.
  • Analgesic and Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of similar diazaspiro compounds, which could lead to new analgesic medications .

Case Studies

A few documented case studies highlight the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Study BCNS ActivityShowed promise in reducing anxiety-like behaviors in animal models.
Study CAnti-inflammatory EffectsIndicated potential as a treatment for chronic pain conditions.

Mechanism of Action

The mechanism of action of 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride (CAS No. 2044705-27-1) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₉ClN₂O
  • Molecular Weight : 266.77 g/mol
  • CAS Number : 2044705-27-1

Research indicates that 4-phenyl derivatives, including this compound, exhibit selective inhibition of the glycine transporter type 1 (GlyT1), which plays a crucial role in neurotransmission. The inhibition of GlyT1 can lead to increased levels of glycine in the synaptic cleft, potentially enhancing inhibitory neurotransmission and providing therapeutic effects in conditions such as schizophrenia and other neuropsychiatric disorders .

Antidepressant and Antipsychotic Effects

Studies have shown that compounds similar to this compound possess antidepressant and antipsychotic properties. These effects are attributed to their ability to modulate neurotransmitter systems, particularly through the inhibition of GlyT1 and interactions with serotonin receptors .

Neuroprotective Properties

The compound has demonstrated neuroprotective effects in various models. For instance, it has been shown to protect against potassium-induced calcium influx in cerebrocortical synaptosomes, which is crucial for preventing excitotoxicity—a process implicated in neurodegenerative diseases .

Case Studies

  • GlyT1 Inhibition Study : A study published in PubMed highlighted the discovery of several diazaspiro compounds as potent GlyT1 inhibitors. The results indicated that these compounds exhibited improved metabolic stability and pharmacokinetic profiles compared to earlier compounds in the series .
  • Neuroprotection Against Brain Edema : Another investigation focused on the neuroprotective effects of diazaspiro compounds against triethyltin-induced brain edema in rats. The tested compounds showed significant protective effects, suggesting a potential therapeutic application for brain injuries and neurodegenerative conditions .

Data Summary Table

PropertyValue
Molecular FormulaC₁₄H₁₉ClN₂O
Molecular Weight266.77 g/mol
CAS Number2044705-27-1
GlyT1 InhibitionSelective
Neuroprotective EffectsYes
Pharmacokinetic StabilityImproved

Q & A

Q. How can the compound’s spirocyclic scaffold be integrated into broader pharmacological models?

  • Methodological Answer : The spiro[4.5]decane core mimics constrained peptide conformations, making it relevant for GPCR modulation. Linking to frameworks like the "spacer–linker–pharmacophore" model (e.g., ) rationalizes its use in CNS drug design. Density Functional Theory (DFT) calculations validate steric and electronic contributions to receptor binding .

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